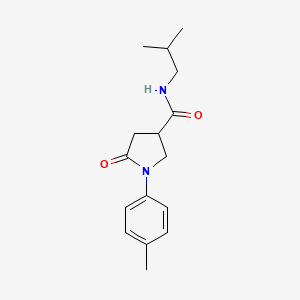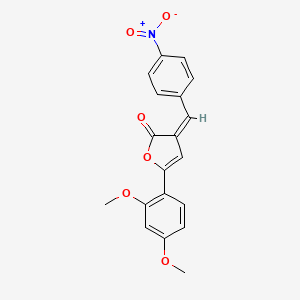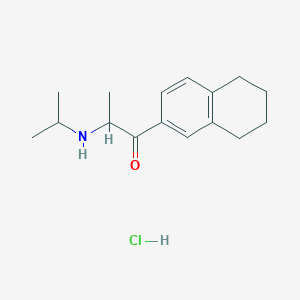
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as IBMPFD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
Mecanismo De Acción
The mechanism of action of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of PDE4, which leads to an increase in cAMP levels in the brain. This increase in cAMP levels has been shown to improve memory and cognitive function in animal models of cognitive disorders. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide targets specific signaling pathways involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of disease. In addition to its effects on memory and cognitive function, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as arthritis. In cancer cells, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for PDE4 inhibition. This compound has been shown to be more selective for PDE4 than other compounds that target this enzyme, which may reduce the risk of unwanted side effects. However, one limitation of using N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its relatively low solubility, which may make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is in the development of more potent and selective PDE4 inhibitors based on the structure of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another potential direction is in the investigation of the effects of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on other signaling pathways involved in disease, such as the mTOR pathway in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, which may pave the way for its development as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-methylbenzaldehyde and isobutyraldehyde, followed by the reaction with pyrrolidine and oxalyl chloride. This process yields the final product, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the activity of a specific type of enzyme, called phosphodiesterase 4 (PDE4), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. This inhibition of PDE4 has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
In addition to its potential in neuroscience, N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its applications in cancer research. Studies have shown that N-isobutyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. This compound has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-17-16(20)13-8-15(19)18(10-13)14-6-4-12(3)5-7-14/h4-7,11,13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIVXPHXYOAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)


![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)


![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)

![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)